molecular formula C28H21NO6 B12052023 Dimethyl 3-(4-methoxybenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate CAS No. 618070-23-8

Dimethyl 3-(4-methoxybenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate

Cat. No.: B12052023
CAS No.: 618070-23-8
M. Wt: 467.5 g/mol
InChI Key: KEHWJQVTZREBOE-UHFFFAOYSA-N
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Description

Historical Context of Benzo[f]pyrrolo[1,2-a]quinoline Scaffolds

The benzo[f]pyrrolo[1,2-a]quinoline system emerged from systematic modifications of simpler pyrroloquinoline analogs first investigated in the 1980s for their DNA-intercalating properties. Early work demonstrated that annelation patterns significantly influence:

  • Planarity of the aromatic system
  • Electron density distribution
  • Steric accessibility to biological targets

Key milestones include:

  • 1990s : Discovery of inherent fluorescence properties enabling cellular tracking
  • 2000s : Development of C-3 acylated derivatives showing enhanced target affinity
  • 2010s : Implementation of alkyne-carbonyl metathesis for regioselective functionalization

The structural evolution of these compounds is summarized below:

Generation Key Features Biological Targets
1st (1985-1999) Unsubstituted core DNA topoisomerases
2nd (2000-2010) C-5 acetyl groups Kinase domains
3rd (2011-present) C-1/C-2 esters + C-3 arylcarbonyls Multidomain proteins

Rationale for Functionalization at C-1, C-2, and C-3 Positions

The current compound's design reflects three strategic functionalization principles:

1.2.1. C-1/C-2 Dicarboxylation

  • Electronic Effects : The dimethyl ester groups at C-1/C-2:
    • Increase overall polarity (clogP reduction by 1.2 vs non-esterified analog)
    • Create hydrogen-bond acceptor sites (2.7 Å optimal distance for kinase interactions)
  • Synthetic Advantages :
    • Enables sequential [3+2] cycloadditions using dimethyl acetylenedicarboxylate
    • Directs electrophilic substitution to C-3 through steric/electronic guidance

1.2.2. C-3 4-Methoxybenzoyl Group
This substituent confers:

  • π-Stacking Enhancement : Methoxy group's electron-donating resonance (+M effect) improves aromatic interactions (ΔΔG = -2.3 kcal/mol vs H-substituted)
  • Metabolic Stability : Benzoyl group resists first-pass hydrolysis (t₁/₂ = 8.7 hr vs 1.2 hr for acetyl analogs)
  • Target Selectivity : 4-Methoxy orientation prevents off-target binding to P-glycoprotein (IC₅₀ > 50 μM vs 12 μM for 3-methoxy isomers)

1.2.3. Inter-Substituent Synergy
Molecular modeling reveals cooperative effects between the substituents:

  • C-1/C-2 esters stabilize a boat conformation of the pyrrolo ring (ΔE = 4.2 kcal/mol favored)
  • This conformation positions the C-3 benzoyl group for optimal Van der Waals contacts (3.1-3.5 Å distances)
  • Methoxy group's dipole moment (1.6 D) aligns with active site electrostatic potentials

The compound's structural parameters are detailed below:

Parameter Value Method
Molecular Formula C₂₈H₂₁NO₆ HRMS
Topological PSA 85.7 Ų ChemAxon
Rotatable Bonds 6 RDKit
H-bond Acceptors 6 QSAR
Aromatic Rings 4 X-ray

This targeted functionalization approach has enabled derivatives with dual inhibitory activity against both fungal CYP51 (IC₅₀ = 0.28 μM) and acetylcholinesterase (IC₅₀ = 0.32 μM), demonstrating the scaffold's versatility. Future directions include exploring alternative annelation patterns and developing asymmetric synthesis routes for enantiomerically pure variants.

Properties

CAS No.

618070-23-8

Molecular Formula

C28H21NO6

Molecular Weight

467.5 g/mol

IUPAC Name

dimethyl 3-(4-methoxybenzoyl)naphtho[2,1-e]indolizine-1,2-dicarboxylate

InChI

InChI=1S/C28H21NO6/c1-33-18-11-8-17(9-12-18)26(30)25-24(28(32)35-3)23(27(31)34-2)22-15-13-20-19-7-5-4-6-16(19)10-14-21(20)29(22)25/h4-15H,1-3H3

InChI Key

KEHWJQVTZREBOE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C4=C(C=C3)C5=CC=CC=C5C=C4)C(=O)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Reaction Design and Optimization

Modern protocols leverage microwave irradiation to streamline the synthesis into a one-pot, three-component reaction. Benzo[f]quinoline, 2-bromo-4-methoxyacetophenone, and dimethyl acetylenedicarboxylate react in 1,2-epoxybutane, which serves as both solvent and acid scavenger. Microwave irradiation at 120°C for 30 minutes facilitates the sequential quaternization, ylide formation, cycloaddition, and aromatization steps, achieving yields of 55–65%.

Table 1: Optimized Conditions for Microwave-Assisted Synthesis

ParameterValue
Temperature120°C
Irradiation Time30 minutes
Solvent1,2-Epoxybutane
Molar Ratio (1:2:3)1:1:1.2
Yield58% (average)

This method reduces solvent consumption by 60% compared to traditional approaches and eliminates the need for intermediate isolation. The use of 1,2-epoxybutane is critical, as it neutralizes hydrobromic acid generated during quaternization, preventing side reactions.

Mechanistic Insights

The reaction proceeds via in situ generation of a benzo[f]quinolinium N-ylide, which undergoes regioselective cycloaddition with the electron-deficient alkyne. Aromatization of the primary adduct occurs spontaneously under microwave conditions, driven by the expulsion of water and carbon dioxide. Density functional theory (DFT) studies suggest that the methoxybenzoyl group enhances ylide stability through resonance effects, favoring cycloaddition at the C-3 position.

Comparative Analysis of Synthesis Methods

Table 2: Traditional vs. Microwave-Assisted Synthesis

ParameterTraditional MethodMicrowave Method
Reaction Time48–72 hours30 minutes
Yield30–45%55–65%
Solvent Consumption50–100 mL/g20–30 mL/g
Energy EfficiencyLowHigh
Environmental ImpactModerateLow (reduced waste)

Microwave irradiation accelerates reaction kinetics by enabling uniform heating and reducing activation barriers. For instance, the activation energy for the cycloaddition step decreases from 85 kJ/mol in thermal conditions to 62 kJ/mol under microwave irradiation.

Characterization and Quality Control

The structural integrity of this compound is confirmed through spectroscopic and analytical methods:

  • 1H NMR (CDCl3): δ 3.85 (s, 3H, OCH3), 3.91 (s, 6H, 2×COOCH3), 7.02–8.45 (m, 11H, aromatic).

  • IR (KBr): 1735 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O ketone), 1602 cm⁻¹ (C=C aromatic).

  • Elemental Analysis : Calcd. for C28H21NO6: C, 71.94%; H, 4.53%; N, 3.00%. Found: C, 71.88%; H, 4.61%; N, 2.97%.

Purity is further assessed via HPLC (≥98% purity, C18 column, acetonitrile/water gradient).

Scale-Up Considerations and Industrial Relevance

While lab-scale microwave synthesis is efficient, industrial adaptation requires addressing challenges such as microwave cavity design and continuous flow integration. Pilot studies demonstrate that scaling to 1 kg batches maintains yields above 50% using continuous microwave reactors. The compound’s stability under accelerated storage conditions (40°C/75% RH for 6 months) confirms its suitability for pharmaceutical development .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3-(4-methoxybenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional carbonyl groups, while reduction could produce more saturated derivatives.

Scientific Research Applications

Medicinal Chemistry

Dimethyl 3-(4-methoxybenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate has been investigated for its potential therapeutic properties:

  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against various pathogens. Its derivatives have shown effectiveness against Mycobacterium tuberculosis, including multi-drug resistant strains, with Minimum Inhibitory Concentrations (MICs) ranging from 8 to 128 µg/mL .
  • Anticancer Properties : The compound has demonstrated cytotoxic effects on several cancer cell lines. In vitro studies suggest that it can induce apoptosis, potentially making it a candidate for cancer therapy .

Agricultural Applications

Research has also explored the use of this compound as a larvicidal agent against mosquito species such as Anopheles arabiensis, which is known for transmitting malaria. Its effectiveness in controlling mosquito populations could contribute to vector control strategies in public health.

Chemical Synthesis

In synthetic organic chemistry, this compound serves as an important building block for the development of more complex molecules. Its unique structure allows chemists to modify and create derivatives with tailored properties for specific applications .

Case Studies

Several case studies have underscored the potential applications of this compound:

Anti-Tuberculosis Research

A study demonstrated that this compound and its analogs could effectively treat resistant strains of tuberculosis using resazurin microplate assays. The results indicated significant efficacy against various strains of Mycobacterium tuberculosis.

Cancer Cell Lines

In vitro studies revealed that this compound significantly reduced cell viability in human cancer cell lines. This suggests its potential as a chemotherapeutic agent.

Mechanism of Action

The mechanism of action of Dimethyl 3-(4-methoxybenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. These interactions can modulate biological pathways, leading to various effects, such as inhibition of cell proliferation in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The benzo[f]pyrrolo[1,2-a]quinoline scaffold allows for modular substitution at positions 1, 2, and 3. Key analogs include:

Compound Name R3 Substituent R1, R2 Groups Molecular Weight (g/mol) Melting Point (°C) Key Biological Activity
Dimethyl 3-(4-methoxybenzoyl)-... (Target) 4-methoxybenzoyl Methyl esters ~450* Not reported Anticancer (hypothesized)
Dimethyl 3-carbamoylbenzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate (6a) Carbamoyl Methyl esters 402.2 Not reported Anticancer (tested)
Dimethyl 3-acetylbenzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate (7a) Acetyl Methyl esters ~420* 197–198 Fluorescent properties
Ethyl 3-(4-nitrobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate 4-nitrobenzoyl Ethyl ester (R1) 438.4 Not reported Not reported
Dimethyl-1-(4-cyanobenzoyl)-5-methylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate (4g) 4-cyanobenzoyl, 5-methyl Methyl esters ~436* Not reported Cytotoxicity, antimycobacterial

*Calculated based on molecular formula.

  • Steric Effects: Bulkier substituents like pivaloyl (tert-butyl carbonyl) in compound 9c reduce solubility but improve activity against SR leukemia cells.

Physicochemical Properties

  • Melting Points : Derivatives with acetyl (7a: 197–198°C) or propionyl (7b: 206–207°C) groups exhibit higher melting points than carbamoyl analogs, likely due to stronger intermolecular forces. The target compound’s melting point is unreported but expected to align with these trends.
  • Solubility : The 4-methoxybenzoyl group may improve solubility in polar solvents compared to hydrophobic tert-butyl substituents (e.g., compound in : 439.34 g/mol) .

Biological Activity

Dimethyl 3-(4-methoxybenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate is a synthetic compound that belongs to the class of pyrroloquinoline derivatives. This compound has garnered interest in the scientific community for its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound's chemical formula is C28H21NO6C_{28}H_{21}NO_6, featuring a complex structure that includes a pyrroloquinoline backbone with methoxy and benzoyl substituents. The presence of multiple functional groups contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrroloquinoline derivatives, including this compound. Research indicates that these compounds exhibit significant cytotoxic effects on various cancer cell lines:

  • Cytotoxicity Assays : In vitro studies have demonstrated that dimethyl derivatives can inhibit the growth of cancer cells such as human breast carcinoma and leukemia cells. For instance, compounds similar to dimethyl 3-(4-methoxybenzoyl)benzo[f]pyrrolo[1,2-a]quinoline have shown IC50 values ranging from 5 to 20 µM against different cancer cell lines .
  • Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and inhibition of cell proliferation through various pathways, including DNA intercalation and enzyme inhibition .

Antimicrobial Properties

The antimicrobial activity of pyrroloquinoline derivatives has also been extensively studied:

  • Antitubercular Activity : Dimethyl derivatives have shown promising results against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) reported between 8 to 128 µg/mL against both standard and multidrug-resistant strains. This suggests potential for further development as anti-TB agents .
  • Antifungal Activity : Studies have demonstrated that these compounds possess antifungal properties, particularly against Candida albicans. In vitro assays indicated effective inhibition at concentrations as low as 10 µg/mL, highlighting their potential in treating fungal infections .

Summary of Biological Activities

Biological ActivityObserved EffectsReference
AnticancerCytotoxicity in various cancer cell lines (IC50: 5-20 µM)
AntitubercularEffective against M. tuberculosis (MIC: 8-128 µg/mL)
AntifungalInhibition of C. albicans (effective at 10 µg/mL)

Case Studies

  • Study on Anticancer Activity :
    A study investigated the effects of dimethyl derivatives on leukemia cell lines, showing a significant reduction in cell viability and induction of apoptosis through caspase activation pathways. The results indicated a dose-dependent response, with higher concentrations leading to increased cell death .
  • Evaluation Against Tuberculosis :
    Another research focused on the anti-tubercular properties of pyrroloquinoline derivatives, revealing that specific modifications in the chemical structure enhanced their efficacy against resistant strains of M. tuberculosis. Computational docking studies suggested strong binding affinities to target proteins involved in bacterial metabolism .

Q & A

Q. What are the standard synthetic protocols for preparing dimethyl 3-(4-methoxybenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate?

The compound is synthesized via a multi-step protocol involving:

  • Palladium-catalyzed coupling for constructing the pyrrolo[1,2-a]quinoline core.
  • Benzoylation at the 3-position using 4-methoxybenzoyl chloride under anhydrous conditions (e.g., DCM, triethylamine) .
  • Esterification with methyl chloroformate to introduce the dicarboxylate groups. Reaction progress is monitored via TLC, and purification is achieved via column chromatography (silica gel, ethyl acetate/hexane) .
  • Yield optimization : Substituted benzoyl groups (e.g., 4-fluoro, 4-methyl) show yields ranging from 51–68%, with electron-donating groups (e.g., 4-methoxy) requiring longer reaction times .

Q. How are spectroscopic techniques (NMR, MS) applied to characterize this compound?

  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.4–8.6 ppm), methoxy groups (δ ~3.9 ppm), and ester carbonyl carbons (δ 163–187 ppm). The 4-methoxybenzoyl group is confirmed by a singlet at δ 3.93–3.95 ppm (OCH₃) and a downfield-shifted carbonyl carbon at δ 184–187 ppm .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 473 [M+H]⁺) align with calculated values (e.g., C₂₇H₂₃NO₇ requires m/z 473.15) .
  • IR spectroscopy : Stretching bands at 1705–1740 cm⁻¹ confirm ester and ketone carbonyl groups .

Q. What analytical methods validate purity and structural integrity?

  • Elemental analysis : Discrepancies between calculated and observed values (e.g., C: 68.49% vs. 68.51%) indicate trace impurities, necessitating recrystallization or HPLC purification .
  • Melting point consistency : Sharp melting points (e.g., 210°C for 4-methylbenzoyl analogs) confirm crystalline purity .

Advanced Research Questions

Q. How do substituents on the benzoyl group influence reaction kinetics and product stability?

  • Electron-withdrawing groups (e.g., 4-fluoro) accelerate benzoylation but reduce yields due to side reactions (e.g., hydrolysis). For example, 4-fluorobenzoyl derivatives show 65% yield vs. 68% for 4-methoxy analogs .
  • Steric effects : Bulky substituents (e.g., 3-bromo) hinder benzoylation, requiring elevated temperatures (80°C) and extended reaction times (24–48 hrs) .

Q. Table 1: Substituent Effects on Synthesis

SubstituentYield (%)Reaction Time (hrs)Key Spectral Data (¹³C NMR, CO)
4-OCH₃6818δ 187.77 ppm
4-F6512δ 186.60 ppm
3-Br6224δ 186.14 ppm

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved?

  • Solvent effects : DMSO-d₆ vs. CDCl₃ can cause δ 0.1–0.3 ppm shifts in aromatic protons. For example, the 4-methoxybenzoyl proton shifts from δ 7.40 ppm (DMSO) to δ 7.35 ppm (CDCl₃) .
  • Dynamic effects : Rotamers in ester groups may split signals. Use variable-temperature NMR to coalesce peaks (e.g., at 50°C) .

Q. What strategies optimize reaction conditions for scale-up synthesis?

  • Catalyst screening : Pd(OAc)₂/XPhos outperforms Pd(PPh₃)₄ in reducing side products (e.g., dehalogenation byproducts) .
  • Microwave-assisted synthesis : Reduces reaction time for benzoylation from 18 hrs to 4 hrs (80°C, 150 W) while maintaining 65% yield .

Methodological Challenges

Q. How to address discrepancies in elemental analysis results?

  • Recalibrate combustion parameters : Ensure complete oxidation of nitrogen and sulfur atoms, which may form NOₓ/SOₓ and skew results .
  • Use HRMS : Confirm molecular formula with <2 ppm error (e.g., HRMS-ESI: m/z 473.1467 [M+H]⁺ for C₂₇H₂₃NO₇) .

Q. What in vitro assays assess the compound’s bioactivity (e.g., cytotoxicity)?

  • MTT assay : Test against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values calculated using nonlinear regression. Pyrrolo[1,2-a]quinoline derivatives show IC₅₀ values of 10–50 µM, correlating with substituent hydrophobicity .
  • Microplate fluorometry : Quantify DNA intercalation via ethidium bromide displacement assays (λₑₓ = 510 nm, λₑₘ = 595 nm) .

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